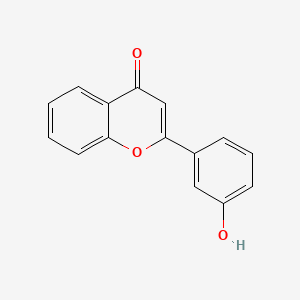

3'-Hydroxyflavone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant Properties

One of the most significant applications of 3'-Hydroxyflavone is its role as an antioxidant. Research has demonstrated that 3HF exhibits protective effects against oxidative stress, particularly in renal cells exposed to nicotine.

Case Study: Renal Protection Against Nicotine-Induced Oxidative Stress

A study published in PLoS ONE investigated the differential roles of 3HF and its isomer 7-hydroxyflavone (7HF) in protecting renal proximal tubule cells from nicotine-induced oxidative damage. The findings revealed that:

- Mechanism of Action : 3HF activates the PKA/CREB/MnSOD pathway, whereas 7HF operates through the ERK/Nrf2/HO-1 pathway.

- Binding Energies : Molecular docking studies indicated that 3HF has favorable binding interactions with key signaling proteins, which correlates with its antioxidant efficacy .

| Flavonoid | Mechanism | Binding Energy (kcal/mol) |

|---|---|---|

| 3-Hydroxyflavone | PKA/CREB/MnSOD | -5.67 to -7.39 |

| 7-Hydroxyflavone | ERK/Nrf2/HO-1 | -5.41 to -8.55 |

This study highlights the potential of 3HF as a therapeutic agent in mitigating oxidative stress-related renal injuries.

Supramolecular Chemistry

This compound has also been explored in supramolecular chemistry, particularly for its ability to form complexes with cyclodextrins.

Case Study: Encapsulation with Cyclodextrins

A recent study examined the encapsulation of 3HF with β-cyclodextrin and γ-cyclodextrin, showing that:

- Gibbs Free Energy Calculations : The binding energies were calculated using quantum chemical methods, indicating favorable interactions between 3HF and cyclodextrins.

| Cyclodextrin Type | Gibbs Free Energy (Hartree) |

|---|---|

| β-Cyclodextrin | 1.595391 |

| γ-Cyclodextrin | 1.816360 |

This encapsulation enhances the solubility and bioavailability of 3HF, making it a candidate for drug formulation .

Glycorandomization of Flavonols

Another innovative application of this compound is its use as a probe for glycorandomization in flavonoids.

Case Study: In Vitro Glycorandomization

In a study focused on glycosylation processes, researchers utilized 3HF to explore the glycorandomization of various flavonols. The findings included:

- Production of Novel Compounds : The study successfully produced several glycosylated derivatives of 3HF, which may exhibit unique biological activities.

| Flavonol Derivative | Observed Mass (m/z) |

|---|---|

| 3-HF 3-O-β-d-galactoside | ∼401.1298 |

| 3-HF 3-O-β-d-viosaminoside | ∼423.1057 |

These derivatives hold promise for further research into their pharmacological properties .

Fluorescent Probes

Due to its unique excited-state intramolecular proton transfer (ESIPT) effect, this compound serves as a model molecule for fluorescent probes.

Application in Membrane Studies

The distinct fluorescence properties of 3HF make it suitable for studying membrane dynamics and interactions with intermembrane proteins:

Mécanisme D'action

Target of Action

3’-Hydroxyflavone (3HF), also known as flavonols, is a class of flavonoids characterized by a 3-hydroxyflavone backbone . It interacts with various biological macromolecules, offering a cellular hydrophobic microenvironment . These interactions enhance the Excited-State Intramolecular Proton Transfer (ESIPT) effects, resulting in dual emission .

Mode of Action

The mode of action of 3HF involves the ESIPT process . The ESIPT properties of 3HF can be regulated by solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The atomic electronegativity (O, S, and Se atoms) also affects the ESIPT properties of 3HF .

Biochemical Pathways

3HF is involved in various biological activities in plants, protecting them from different biotic (plant-parasitic nematodes, fungi, and bacteria) and abiotic stresses (salt stress, drought stress, UV, higher and lower temperatures) . It also acts as an antioxidant against a diverse range of stressors .

Pharmacokinetics

The plasma half-life of 7,8-DHF in mice, after oral administration of 50 mg/kg, was found to be 134 minutes . It peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours (5 ng/ml) . It was also found to cross the blood-brain barrier .

Result of Action

3HF exhibits antioxidant activities . It protects renal cells from nicotine-associated cytotoxicity . The antioxidant activity of 3HF would be enhanced along with the lowered atomic electronegativity .

Action Environment

The role of the hydrophobic microenvironment is significant in promoting the process and effects of ESIPT . This environment can be regulated by the solvents, the existence of metal ions, and proteins rich with α-helix structures or advanced DNA structures . The atomic electronegativity (O, S, and Se atoms) also affects the ESIPT properties of 3HF .

Analyse Biochimique

Biochemical Properties

3’-Hydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It possesses an ESIPT effect, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . This property makes it a promising scaffold for the development of fluorescent imaging in cells .

Cellular Effects

3’-Hydroxyflavone has been shown to have significant effects on various types of cells and cellular processes. It can serve as a fluorescent probe to study membranes or intermembrane proteins . It has also been found to dramatically decrease the phosphorylation level of Histone H3, demonstrating potent endogenous Aurora B activity inhibition at the cellular level .

Molecular Mechanism

The molecular mechanism of 3’-Hydroxyflavone involves its ESIPT process. This process is promoted by a hydrophobic microenvironment, which can be regulated by solvents, the existence of metal ions, proteins rich with α-helix structures, or advanced DNA structures . The ESIPT process results in dual emission, making 3’-Hydroxyflavone a promising scaffold for the development of fluorescent imaging in cells .

Temporal Effects in Laboratory Settings

It has been noted that although 3’-Hydroxyflavone is almost insoluble in water, its aqueous solubility (hence bio-availability) can be increased by encapsulation in cyclodextrin cavities .

Metabolic Pathways

3’-Hydroxyflavone is involved in the flavonoid biosynthetic pathway . It is a key intermediate in the synthesis of flavonols, which are a type of flavonoid

Subcellular Localization

The subcellular localization of 3’-Hydroxyflavone is thought to be in the nucleus and cytosol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3’-Hydroxyflavone can be synthesized through a one-step condensation, cyclization, and subsequent oxidation reaction catalyzed by pyrrolidine . This method is more convenient compared to traditional methods, which typically involve multiple steps such as esterification, rearrangement, and cyclization .

Industrial Production Methods: While specific industrial production methods for 3’-Hydroxyflavone are not extensively documented, the compound’s synthesis in laboratory settings often involves the use of cyclodextrins and octa acids to improve its fluorescence performance in water .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Hydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can form complexes with metal ions such as copper and iron, which exhibit prooxidant activity.

Reduction: The compound can be reduced to form different derivatives with distinct properties.

Substitution: Substituted derivatives of 3’-Hydroxyflavone have been studied for their photoreactivity and ability to release carbon monoxide.

Common Reagents and Conditions:

Oxidation: Metal ions like copper and iron are commonly used.

Reduction: Various reducing agents can be employed depending on the desired derivative.

Substitution: Electron-donating and electron-withdrawing groups are used to modify the compound’s properties.

Major Products:

Oxidation: Prooxidant complexes with metal ions.

Reduction: Reduced derivatives with altered fluorescence properties.

Substitution: Substituted derivatives with enhanced photoreactivity.

Comparaison Avec Des Composés Similaires

- Quercetin

- Kaempferol

- Myricetin

Comparison: 3’-Hydroxyflavone is unique due to its synthetic nature and specific fluorescence properties. Unlike naturally occurring flavonols like quercetin, kaempferol, and myricetin, 3’-Hydroxyflavone is not found in plants and is primarily used as a model compound for studying excited-state intramolecular proton transfer . Its ability to form complexes with metal ions and biological macromolecules further distinguishes it from other flavonols .

Activité Biologique

3'-Hydroxyflavone (3HF) is a flavonoid compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of 3HF, including its antioxidant properties, anticancer effects, and potential therapeutic applications. The findings are supported by various studies, case reports, and data tables.

1. Antioxidant Properties

3HF exhibits notable antioxidant activity, which is essential in combating oxidative stress-related disorders. Studies have shown that 3HF can protect renal cells from oxidative damage induced by nicotine. The mechanism involves the activation of specific signaling pathways:

- PKA/CREB/MnSOD Pathway : 3HF activates the MnSOD promoter through the cAMP responsive element-binding protein (CREB), which leads to increased manganese superoxide dismutase (MnSOD) expression and enhanced cellular defense against oxidative stress .

- Comparative Effectiveness : In a comparative study, 3HF demonstrated stronger protective effects against reactive oxygen species (ROS) production than its isomer, 7-hydroxyflavone (7HF), at equimolar concentrations .

2. Anticancer Activity

The antiproliferative effects of 3HF have been documented in various cancer cell lines. For instance, a study evaluated the activity of several flavonoids against HL60 leukemic cells:

| Compound | IC50 (μM) |

|---|---|

| 5,3',4'-Trihydroxyflavone | 13 |

| 5,4'-Dihydroxyflavone | 28 |

| This compound | 64 |

These results indicate that while 3HF has moderate activity, it still plays a role in inhibiting cancer cell proliferation .

The mechanisms underlying the biological activities of 3HF are multifaceted:

- Antioxidant Mechanism : As previously mentioned, 3HF activates the MnSOD pathway, providing cellular protection against oxidative damage .

- Anticancer Mechanism : The presence of hydroxyl groups at specific positions enhances its antiproliferative activity. The introduction of additional hydroxyl groups can improve interaction with target molecules within cancer cells .

4. Case Studies and Research Findings

A variety of studies have explored the potential therapeutic applications of 3HF:

- Antithrombotic Activity : A derivative of 3HF was identified as a protease-activated receptor 4 antagonist with antithrombotic properties. This compound showed effectiveness in reducing thrombus formation without significantly increasing bleeding risk in animal models .

- Fluorescent Imaging Applications : Recent research highlights the potential of 3HF derivatives as scaffolds for developing fluorescent sensors for imaging in biological systems. These sensors leverage the excited-state intramolecular proton transfer (ESIPT) properties of flavonoids .

5. Conclusion and Future Directions

The biological activity of this compound is characterized by its antioxidant and anticancer properties, along with promising applications in antithrombotic therapy and fluorescent imaging. Future research should focus on:

- Exploring additional derivatives and their specific biological activities.

- Investigating the detailed molecular mechanisms behind its protective effects.

- Conducting clinical trials to evaluate therapeutic efficacy in humans.

Propriétés

IUPAC Name |

2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-5-3-4-10(8-11)15-9-13(17)12-6-1-2-7-14(12)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZWRZGKEWQACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281647 | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70460-18-3 | |

| Record name | NSC-22356 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3'-hydroxyflavone?

A: this compound, also known as 3-Hydroxy-2-phenylchromen-4-one, has the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, aiding in structure elucidation. [, , , , , , ]

- Mass Spectrometry (MS): Techniques like HR-EI-MS and ESI-MS help determine the molecular weight and fragmentation pattern of the compound. [, ]

- UV-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems like the flavone core. The presence of a 3-hydroxy group in this compound allows for chelation with metals like copper, impacting its UV-Vis spectrum. [, ]

- Fluorescence Spectroscopy: this compound exhibits fluorescence properties, influenced by its excited-state intramolecular proton transfer (ESIPT) process. This characteristic allows its use as a fluorescent probe in various applications. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, particularly the hydroxyl groups and carbonyl groups. [, ]

Q3: How does the position of the hydroxyl group on the flavone ring system influence its interactions?

A3: Research suggests that the presence of a hydroxyl group at the 3' position can influence a flavonoid's interaction with zinc. Studies indicate that while some flavonoids inhibit zinc-containing alcohol dehydrogenases, this inhibition may not be solely due to zinc chelation. The study highlights that the interaction and potential inhibition might be influenced by factors beyond simple zinc chelation, suggesting a more complex interaction mechanism.[10]

Q4: Does this compound exhibit antiplatelet effects?

A: In studies comparing various hydroxyflavone isomers, this compound demonstrated weaker antiplatelet effects compared to 2'-hydroxyflavone in tests involving arachidonic acid (AA) and platelet-activating factor (PAF) induced platelet aggregation. This highlights the importance of hydroxyl group positioning for this specific activity. []

Q5: Are there any insights into the potential anticancer activity of this compound?

A: While specific studies on this compound's anticancer activity are limited in the provided research, its structural similarity to other flavonoids like fisetin and quercetin, known for their anticancer properties, suggests potential. These flavonoids, including this compound, can chelate metal ions like zinc, which are crucial for the function of many enzymes, including those involved in cancer cell growth and proliferation. Further research is needed to investigate the specific mechanisms and efficacy of this compound in cancer models. [, , ]

Q6: How has computational chemistry been applied in the study of this compound and related compounds?

A: Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been employed to investigate the electronic structure, spectroscopic properties, and interactions of this compound and similar flavonoids. These methods provide insights into the electronic transitions responsible for the observed UV-Vis spectra and help explain the impact of solvent effects and metal complexation on the electronic properties of these molecules. []

Q7: How do structural modifications of 3-hydroxyflavone affect its excited-state intramolecular proton transfer (ESIPT)?

A: Studies using various 3-hydroxyflavone derivatives, including methylation at different positions, have revealed the impact of structural modifications on the ESIPT process. Researchers observed that the presence and position of methyl groups can influence the electron density distribution within the molecule, affecting the relative energies of the normal and tautomer excited states, thereby altering the ESIPT kinetics. []

Q8: What analytical methods are commonly employed for the characterization and quantification of this compound?

A8: Several analytical techniques are used to characterize and quantify this compound, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with detectors like UV-Vis or mass spectrometry, enables separation and quantification of this compound in complex mixtures. []

- Mass Spectrometry (MS): MS techniques, such as LDI-TOF MS, are useful for identifying and characterizing this compound and its metal complexes based on their mass-to-charge ratios. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.